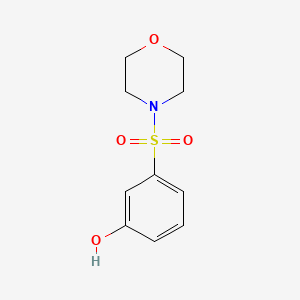

3-(Morpholin-4-ylsulfonyl)phenol

Description

3-(Morpholin-4-ylsulfonyl)phenol is a phenolic derivative featuring a morpholine ring linked via a sulfonyl group at the meta position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 255.28 g/mol (calculated based on and ). The morpholine ring adopts a chair conformation in related structures, as observed in crystallographic studies of morpholine-containing urea derivatives (e.g., 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea) .

The phenol group confers acidity (pKa ~10–11), while the sulfonyl group stabilizes the deprotonated form, making it relevant for applications in drug design, catalysis, or polymer chemistry.

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZRJBWFODFBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylsulfonyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with morpholine and a sulfonylating agent. One common method includes the reaction of 3-nitrophenol with morpholine in the presence of a sulfonyl chloride . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Morpholin-4-ylsulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the nitro group results in amines .

Applications De Recherche Scientifique

3-(Morpholin-4-ylsulfonyl)phenol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Morpholin-4-ylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylsulfonyl group can interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers of Morpholinylsulfonylphenol

Key Findings :

- Solubility : The para isomer (4-position) exhibits higher aqueous solubility compared to the meta isomer due to reduced steric hindrance .

- Acidity: The sulfonyl group in this compound increases acidity compared to 2-morpholinophenol, where the ortho-morpholine group minimally affects the phenol’s pKa .

Functional Group Variants

Key Findings :

- Electronic Effects: The sulfonyl group in this compound enhances electrophilicity at the benzene ring compared to thioether analogs, favoring nucleophilic substitution reactions .

- Hydrogen Bonding: The phenol group enables stronger hydrogen bonding than aniline derivatives, impacting crystal packing (e.g., inversion dimers via N–H⋯O bonds in related urea compounds) .

Pharmacological Analogs

Key Findings :

Activité Biologique

3-(Morpholin-4-ylsulfonyl)phenol is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring attached to a sulfonyl group and a phenolic moiety. The chemical structure can be represented as follows:

This configuration allows the compound to engage in various biochemical interactions, making it a candidate for therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can modulate enzyme activity, potentially inhibiting pathways crucial for cancer cell proliferation.

- Receptor Interaction : The phenolic hydroxyl group can form hydrogen bonds with receptors, influencing signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against human cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.83 |

| HeLa (Cervical Cancer) | 2.21 |

| HepG2 (Liver Cancer) | 12.21 |

These results indicate that the compound effectively inhibits cancer cell proliferation, with lower IC50 values suggesting higher potency against specific cancer types .

Case Studies

-

Study on Breast Cancer Cells :

A study examined the effects of this compound on MCF-7 cells, demonstrating that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. -

In Vivo Efficacy :

In an animal model, the compound was administered to mice with xenograft tumors derived from HeLa cells. Results showed a marked reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent .

Q & A

Q. How do hydrogen bonding interactions influence the crystal packing of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.